molecular formula C22H17ClN2OS B335229 2-(5-chlorothiophen-2-yl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide

2-(5-chlorothiophen-2-yl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide

Cat. No.: B335229
M. Wt: 392.9 g/mol
InChI Key: HMWNSJBHHAQCTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-chlorothiophen-2-yl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinolinecarboxamides. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chlorothiophen-2-yl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the thienyl group: This step may involve the use of a chlorinated thiophene derivative, which can be introduced through a nucleophilic substitution reaction.

    Formation of the carboxamide linkage: This can be done by reacting the quinoline derivative with a benzylamine derivative under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl or quinoline rings, leading to the formation of sulfoxides or quinoline N-oxides.

    Reduction: Reduction reactions may target the nitro groups (if present) or the quinoline ring, leading to the formation of amines or dihydroquinolines.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, especially at the chloro and thienyl positions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitutions.

Major Products

    Oxidation: Sulfoxides, quinoline N-oxides.

    Reduction: Amines, dihydroquinolines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as:

    DNA: Intercalation into DNA, disrupting replication and transcription.

    Enzymes: Inhibition of enzymes involved in critical biological pathways.

    Receptors: Binding to receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-chlorothiophen-2-yl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide: can be compared with other quinolinecarboxamide derivatives, such as:

Uniqueness

  • Structural Features : The presence of the 5-chloro-2-thienyl group and the 4-methylbenzyl group may confer unique chemical and biological properties.
  • Biological Activity : Differences in biological activity compared to similar compounds due to variations in molecular interactions and target specificity.

Properties

Molecular Formula

C22H17ClN2OS

Molecular Weight

392.9 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide

InChI

InChI=1S/C22H17ClN2OS/c1-14-6-8-15(9-7-14)13-24-22(26)17-12-19(20-10-11-21(23)27-20)25-18-5-3-2-4-16(17)18/h2-12H,13H2,1H3,(H,24,26)

InChI Key

HMWNSJBHHAQCTN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.